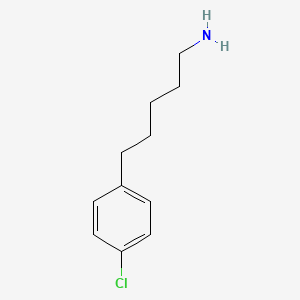
rac-methyl (3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate: is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, fluorination, and esterification. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: rac-methyl (3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
rac-methyl (3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl (3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- rac-methyl (3aR,7aR)-octahydro-1H-isoindole-3a-carboxylate
- rac-methyl (3aR,7aR)-7a-fluoro-octahydropyrano[3,4-c]pyrrole-3a-carboxylate
Comparison: rac-methyl (3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H15F2NO2 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
methyl (3aS,7aS)-6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-15-8(14)9-2-3-10(11,12)4-7(9)5-13-6-9/h7,13H,2-6H2,1H3/t7-,9-/m1/s1 |
InChI Key |
COAQJSLDEDTYKM-VXNVDRBHSA-N |
Isomeric SMILES |
COC(=O)[C@@]12CCC(C[C@@H]1CNC2)(F)F |
Canonical SMILES |
COC(=O)C12CCC(CC1CNC2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
amino}acetate](/img/structure/B13520901.png)
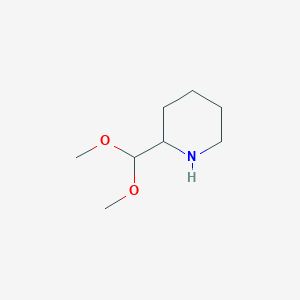
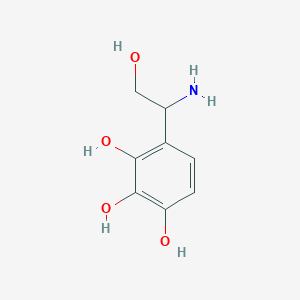
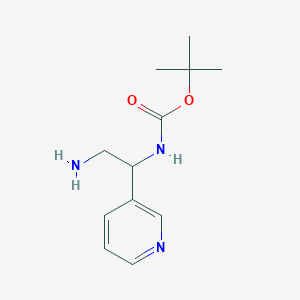
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
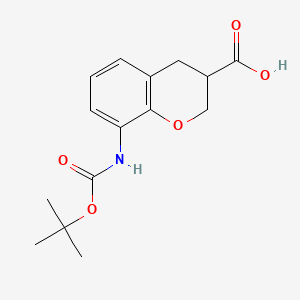
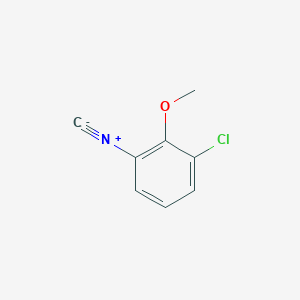
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
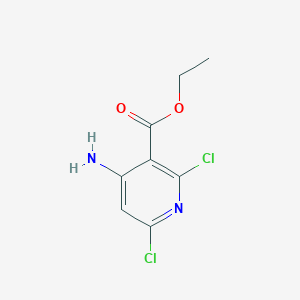
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)
![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
![Ethyl 1-aminospiro[2.5]octane-6-carboxylate](/img/structure/B13520980.png)
